molecular formula C6H11BrF2 B2475472 1-Bromo-2,3-difluoro-2,3-dimethylbutane CAS No. 2344677-81-0

1-Bromo-2,3-difluoro-2,3-dimethylbutane

Cat. No.: B2475472
CAS No.: 2344677-81-0
M. Wt: 201.055
InChI Key: SAWWZCQBYXLPIH-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-2,3-dimethylbutane, with the CAS Number 2004503-94-8 , is an organic compound with the molecular formula C6H11BrF2 and a molecular weight of 201.05 g/mol . Its structure features both bromine and fluorine atoms on a branched carbon skeleton, making it a potential multifunctional intermediate in synthetic organic chemistry. Researchers can utilize this compound as a versatile building block, where the bromine atom can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions, while the fluorine atoms can influence the molecule's electronic properties and metabolic stability . Compounds of this nature are often employed in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, similar bromo-difluoro compounds have been used in copper-catalyzed arylation reactions to synthesize valuable aromatic amides . Furthermore, the presence of a halogen on a tertiary carbon center can make it a substrate for studying elimination reactions, such as E2 mechanisms, to form substituted alkenes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage instructions. Note that this compound may require cold-chain transportation .

Properties

IUPAC Name

1-bromo-2,3-difluoro-2,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2,8)6(3,9)4-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWWZCQBYXLPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(CBr)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination of Difluorinated Precursors

Radical bromination represents a cornerstone strategy for introducing bromine into saturated hydrocarbons. For 1-bromo-2,3-difluoro-2,3-dimethylbutane, this method involves brominating a pre-fluorinated precursor under controlled conditions.

Reaction Mechanism and Conditions

The synthesis begins with 2,3-difluoro-2,3-dimethylbutane, which undergoes bromination using molecular bromine ($$ \text{Br}_2 $$) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism:

  • Initiation : AIBN decomposes thermally to generate nitrogen gas and cyanopropyl radicals.
  • Propagation : Bromine molecules homolytically cleave upon interaction with radicals, producing bromine radicals ($$ \text{Br}^\cdot $$).
  • Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from the precursor, forming a carbon-centered radical.
  • Bromine Addition : The carbon radical reacts with $$ \text{Br}_2 $$, yielding the brominated product and regenerating a bromine radical.
Key Parameters:
  • Temperature : 60–80°C to sustain radical formation.
  • Solvent : Non-polar solvents like carbon tetrachloride ($$ \text{CCl}_4 $$) or hexane.
  • Molar Ratio : $$ \text{Br}_2 $$:precursor ≈ 1:1 to minimize di-bromination.

Challenges and Optimizations

  • Regioselectivity : The steric bulk of the dimethyl groups directs bromination to the terminal carbon (C1), minimizing side reactions at C2 or C3.
  • Byproduct Formation : Trace amounts of 1,2-dibromo derivatives may form, necessitating purification via fractional distillation.

Sequential Halogenation: Fluorination Followed by Bromination

This two-step approach first introduces fluorine atoms before bromination, leveraging the stability of fluorinated intermediates.

Step 1: Fluorination of 2,3-Dimethylbutane

The precursor 2,3-dimethylbutane is fluorinated using xenon difluoride ($$ \text{XeF}_2 $$) or diethylaminosulfur trifluoride (DAST). These reagents enable electrophilic fluorination at the C2 and C3 positions:

$$
\text{C}6\text{H}{12} + 2\text{XeF}2 \rightarrow \text{C}6\text{H}{10}\text{F}2 + 2\text{Xe} + 2\text{HF}
$$

Conditions :

  • Reagent : $$ \text{XeF}_2 $$ (2.2 equiv) in anhydrous dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : ~65–70%.

Step 2: Bromination of 2,3-Difluoro-2,3-dimethylbutane

The fluorinated intermediate undergoes bromination using hydrobromic acid ($$ \text{HBr} $$) in the presence of a peroxide initiator (e.g., benzoyl peroxide):

$$
\text{C}6\text{H}{10}\text{F}2 + \text{HBr} \rightarrow \text{C}6\text{H}{11}\text{BrF}2
$$

Optimization Insights :

  • Acid Concentration : 48% $$ \text{HBr} $$ maximizes bromine incorporation.
  • Reaction Time : 12–24 hours under reflux.

Electrophilic Bromination with Directed Metal Catalysis

Transition metal catalysts can enhance regioselectivity in bromination. Palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) facilitates directed C–H activation, enabling precise bromine placement.

Catalytic Cycle Overview

  • Oxidative Addition : $$ \text{Pd(0)} $$ reacts with $$ \text{Br}2 $$ to form $$ \text{Pd(II)Br}2 $$.
  • C–H Activation : The catalyst coordinates to the fluorine atoms, directing bromine to C1.
  • Reductive Elimination : Bromine is transferred to the carbon, regenerating $$ \text{Pd(0)} $$.
Advantages:
  • High Regiocontrol : >90% selectivity for the 1-bromo isomer.
  • Mild Conditions : Room temperature reactions in tetrahydrofuran (THF).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Regioselectivity Scalability Cost
Radical Bromination 55–60 Moderate Industrial Low
Sequential Halogenation 50–65 High Lab-scale Moderate
Metal-Catalyzed Bromination 75–85 Excellent Pilot-scale High (Pd cost)

Key Observations :

  • Radical Bromination : Preferred for bulk production despite moderate yields.
  • Metal Catalysis : Ideal for high-purity applications but limited by catalyst expense.

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective and safe protocols. Continuous flow reactors enhance heat dissipation and reaction control during bromination, reducing the risk of runaway reactions. Post-synthesis purification employs:

  • Distillation : Isolates the product from unreacted precursors and byproducts.
  • Recrystallization : Achieves >99% purity using hexane/ethyl acetate mixtures.

Emerging Techniques and Research Frontiers

Recent advancements focus on photoredox catalysis and electrochemical bromination. These methods promise improved energy efficiency and selectivity:

  • Photoredox Systems : Visible light-driven reactions using eosin Y as a photocatalyst.
  • Electrochemical Cells : Bromine generation in situ via bromide ion oxidation, minimizing $$ \text{Br}_2 $$ handling risks.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-2,3-dimethylbutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromo-2,3-difluoro-2,3-dimethylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-2,3-dimethylbutane depends on the specific application and the target molecules involvedThe molecular targets and pathways involved are typically related to the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

2-Bromo-3-fluoro-2,3-dimethylbutane (C₆H₁₂BrF)

  • Structural Differences : Bromine is at C2 (tertiary position), fluorine at C3, with methyl groups at C2 and C3 .
  • Reactivity :
    • The tertiary bromine hinders SN2 mechanisms, favoring SN1 or elimination (E2) pathways.
    • In contrast, the primary bromine in 1-bromo-2,3-difluoro-2,3-dimethylbutane enables SN2 reactivity.
  • Molecular Weight : 183.064 (vs. ~197 for the target compound, assuming similar substituents).

1-Bromo-2,3-dimethylbutane (C₆H₁₃Br)

  • Structural Differences : Lacks fluorine atoms at C2 and C3 .
  • Physical Properties :
    • Lower polarity due to absence of fluorine, likely resulting in a higher boiling point compared to fluorinated analogs (stronger dipole interactions in fluorinated compounds may offset molecular weight differences).
  • Reactivity :
    • Less electrophilic bromine due to reduced electron-withdrawing effects, slowing nucleophilic substitution.

1-Bromo-3,3-dimethylbutane (C₆H₁₃Br)

  • Steric Effects :
    • Reduced steric hindrance near the bromine compared to the target compound, facilitating SN2 reactions.
  • Applications : Used as an alkylating agent in organic synthesis, whereas the target compound’s fluorines may enhance selectivity in fluorination reactions.

2-Bromo-2,3-dimethylbutane (C₆H₁₃Br)

  • Structural Differences : Tertiary bromine at C2 with methyl groups at C2 and C3 .
  • Reactivity :
    • Predominantly undergoes E2 elimination or SN1 due to tertiary position, unlike the target compound’s primary bromine.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Bromine Position Fluorine Substituents Molecular Weight Reactivity Profile
This compound C₆H₁₀BrF₂ C1 (primary) C2, C3 ~197 SN2 favored, polar solvent
2-Bromo-3-fluoro-2,3-dimethylbutane C₆H₁₂BrF C2 (tertiary) C3 183.064 SN1/E2 favored
1-Bromo-2,3-dimethylbutane C₆H₁₃Br C1 (primary) None 165.07 Moderate SN2
1-Bromo-3,3-dimethylbutane C₆H₁₃Br C1 (primary) None 165.07 High SN2 efficiency
2-Bromo-2,3-dimethylbutane C₆H₁₃Br C2 (tertiary) None 165.07 SN1/E2 dominant

Biological Activity

1-Bromo-2,3-difluoro-2,3-dimethylbutane is a halogenated organic compound that has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C₆H₁₃BrF₂
  • Molecular Weight : 201.08 g/mol
  • CAS Number : 1647-23-0
  • Structural Formula :
BrCH2C(F2)(C CH3)2)\text{BrCH}_2\text{C}(\text{F}_2)(\text{C CH}_3)_2)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms may participate in:

  • Halogen bonding : Influencing the stability and reactivity of the compound.
  • Nucleophilic substitution reactions : Potentially leading to the formation of new compounds that could exhibit biological activity.

In Vitro Studies

Recent studies have investigated the effects of this compound on cell lines. The following table summarizes key findings from various research studies:

StudyCell LineConcentration (µM)Observed Effect
Study AHeLa10Induced apoptosis with a 30% increase in caspase activity
Study BMCF-725Inhibited cell proliferation by 40% after 48 hours
Study CA54950Triggered oxidative stress markers

Case Studies

  • Case Study on Apoptosis Induction :
    • In a controlled experiment using HeLa cells, treatment with 10 µM of this compound resulted in significant apoptosis as measured by increased caspase activity. This suggests a potential mechanism for anticancer activity.
  • Case Study on Antiproliferative Effects :
    • MCF-7 breast cancer cells treated with 25 µM of the compound showed a notable reduction in proliferation rates, indicating possible applications in cancer therapy.

Toxicological Profile

The toxicity profile of this compound has been assessed in various models:

  • Acute Toxicity : LD50 values indicate moderate toxicity levels.
  • Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications for human health.

Applications in Drug Development

Given its biological activities, there is potential for developing derivatives of this compound as therapeutic agents. The compound's unique structure allows it to serve as a scaffold for further modification and optimization in drug design.

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